molecular formula C11H16N4O4 B10902645 1-methyl-4-nitro-N-[1-(tetrahydrofuran-2-yl)ethyl]-1H-pyrazole-3-carboxamide

1-methyl-4-nitro-N-[1-(tetrahydrofuran-2-yl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10902645
M. Wt: 268.27 g/mol
InChI Key: KNUAHALCTQSKKA-UHFFFAOYSA-N
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Description

1-METHYL-4-NITRO-N~3~-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-4-NITRO-N~3~-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Amidation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine.

    Substitution: The tetrahydrofuran moiety can be introduced through a substitution reaction with an appropriate alkylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-4-NITRO-N~3~-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Alkyl halides, strong bases or acids.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential drug candidate for the treatment of various diseases.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-METHYL-4-NITRO-N~3~-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-nitro-1H-pyrazole-4-carboxamide: Similar structure but lacks the tetrahydrofuran moiety.

    4-Nitro-1H-pyrazole-3-carboxamide: Similar structure but lacks the methyl and tetrahydrofuran groups.

Uniqueness

1-METHYL-4-NITRO-N~3~-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the tetrahydrofuran moiety, which can impart different chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C11H16N4O4

Molecular Weight

268.27 g/mol

IUPAC Name

1-methyl-4-nitro-N-[1-(oxolan-2-yl)ethyl]pyrazole-3-carboxamide

InChI

InChI=1S/C11H16N4O4/c1-7(9-4-3-5-19-9)12-11(16)10-8(15(17)18)6-14(2)13-10/h6-7,9H,3-5H2,1-2H3,(H,12,16)

InChI Key

KNUAHALCTQSKKA-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=NN(C=C2[N+](=O)[O-])C

Origin of Product

United States

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